Prifinium bromide
CAS No.: 4630-95-9
Cat. No.: VC0540182
Molecular Formula: C22H28BrN
Molecular Weight: 386.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4630-95-9 |
|---|---|
| Molecular Formula | C22H28BrN |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide |
| Standard InChI | InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | UCGJZJXOPSNTGZ-UHFFFAOYSA-M |
| SMILES | CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-] |
| Canonical SMILES | CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-] |
| Appearance | Solid powder |
Introduction
Chemical Properties and Synthesis
Structural and Physicochemical Characteristics
Prifinium bromide, systematically named 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide, features a quaternary ammonium center embedded within a pyrrolidinium ring. The compound crystallizes as white solids with a melting point of 216–218°C . Its free base form exhibits a boiling point of 183–185°C at 0.15 mmHg . The molecular structure includes two phenyl groups attached to a methylene bridge, contributing to its lipophilicity and receptor-binding affinity.
Table 1: Key Chemical Properties of Prifinium Bromide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 386.37 g/mol | |
| Melting Point | 216–218°C | |
| Boiling Point (Free Base) | 183–185°C at 0.15 mmHg | |
| Solubility | Slightly soluble in DMSO/water |
Synthesis and Manufacturing
The synthesis of prifinium bromide involves quaternization of a tertiary amine precursor with methyl bromide. Sadao Oki first reported its preparation via reaction of diphenylmethane derivatives with diethylamine, followed by alkylation . Isotopic analogs, such as -prifinium bromide, are synthesized for pharmacokinetic studies using deuterated reagents. Industrial production adheres to Good Manufacturing Practice (GMP) standards, with purity exceeding 95% (HPLC) in commercial batches .
Pharmacological Mechanism and Target Engagement
Muscarinic Receptor Antagonism
Prifinium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), preferentially targeting the M3 subtype in smooth muscle cells . By blocking acetylcholine binding, it inhibits phospholipase C activation and subsequent inositol trisphosphate ()-mediated calcium release, thereby reducing intracellular calcium () and smooth muscle contraction .
Comparative Pharmacodynamics
In rat bladder cystometry, prifinium bromide demonstrated equivalent potency to atropine (40% inhibitory dose: 0.03 mg/kg IV) but surpassed oxybutynin and terodiline by 10- and 100-fold, respectively . Unlike oxybutynin, which non-selectively inhibits voltage-gated calcium channels, prifinium’s effects are predominantly anticholinergic, as evidenced by its inability to block KCl-induced contractions in vitro .
Clinical Applications and Efficacy
Irritable Bowel Syndrome (IBS)
A double-blind crossover trial (n=18) reported significant symptom improvement in 67% of IBS patients receiving prifinium bromide (90 mg/day) . Subgroup analysis revealed higher efficacy in diarrhea-predominant IBS (86% response at 4 weeks) compared to constipation-predominant cases (43%) . The drug’s antispasmodic action alleviated abdominal pain and normalized bowel movements, with 19% experiencing mild adverse effects (e.g., dry mouth) .
Endoscopic Premedication
In gastroduodenoscopy, intravenous prifinium bromide (dose unspecified) induced complete pyloric relaxation in 66.7% of patients, outperforming hyoscine butylbromide (26.7%) . This spasmolytic effect enhances endoscopic visualization without significant cardiovascular side effects .
Table 2: Clinical Trial Outcomes of Prifinium Bromide
| Indication | Study Design | Dose Regimen | Efficacy Rate | Adverse Events | Source |
|---|---|---|---|---|---|
| IBS | Double-blind RCT | 90 mg/day | 67% | 19% | |
| Endoscopic Relaxation | Double-blind RCT | IV single dose | 66.7% | <5% |
Pharmacokinetics and Metabolism
Absorption and Distribution
Prifinium bromide exhibits limited oral bioavailability (<10%) due to its quaternary structure, which impedes intestinal absorption. Peak serum concentrations occur within 1–2 hours post-administration, with a volume of distribution approximating 190% of body weight. Protein binding remains uncharacterized but is presumed low given its hydrophilic nature.
Elimination and Excretion
The compound undergoes rapid hepatic metabolism via cytochrome P450 enzymes, yielding inactive metabolites excreted renally. Total serum clearance is 12.5 mL/min·kg, with a renal clearance of 5.80 mL/min·kg. The elimination half-life () of 2.13 hours necessitates thrice-daily dosing for sustained effect.
Regulatory Status and Branding
Prifinium bromide is marketed under trademarks including Padrin (Fujisawa) and Riabal (Italy/Indonesia) . It is classified under ATC code A03AB18 (synthetic anticholinergics, quaternary ammonium compounds) . Regulatory approvals span Europe and Asia, though it remains investigational in the U.S. (Phase II trials) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume